Triapine

Description

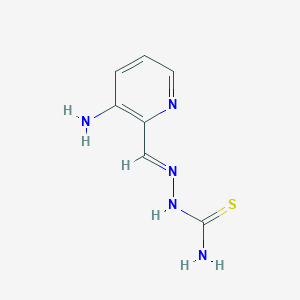

Structure

3D Structure

Propriétés

IUPAC Name |

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYKNCNAZKMVQN-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=NNC(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)/C=N/NC(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893923 | |

| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143621-35-6 | |

| Record name | Triapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCX-0191 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triapine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a promising investigational anti-cancer agent that has demonstrated broad-spectrum antitumor activity in numerous preclinical and clinical studies.[1][2] As a potent inhibitor of ribonucleotide reductase (RNR), this compound disrupts the fundamental process of DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its study.

Core Mechanism of Action: Ribonucleotide Reductase Inhibition

The primary molecular target of this compound is the enzyme ribonucleotide reductase (RNR). RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] By inhibiting RNR, this compound effectively depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to an immediate and potent cessation of DNA replication.[3]

This compound's inhibitory action is primarily attributed to its potent iron-chelating properties.[2] The R2 subunit of the RNR holoenzyme contains a di-iron center that is essential for its catalytic activity, specifically for the generation of a tyrosyl free radical required for the reduction of ribonucleotides.[2] this compound binds to this iron, effectively inactivating the R2 subunit and halting enzyme function.[2]

Quantitative Data: In Vitro Efficacy of this compound

The cytotoxic effects of this compound have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A2780 | Ovarian Carcinoma | ~1.0 | [4] |

| A2780cis | Cisplatin-resistant Ovarian Carcinoma | ~1.0 | [4] |

| Colo205 | Colon Carcinoma | ~0.181 (as a copper complex) | [5] |

| Colo320 | Colon Carcinoma | ~0.159 (as a copper complex) | [5] |

| MCF-7 | Breast Carcinoma | Not specified, but effective | [3] |

| IGROV-1 | Ovarian Carcinoma | Not specified, but effective | [3] |

| A549 | Lung Carcinoma | Not specified, but effective | [3] |

| HCT-116 | Colon Carcinoma | Not specified, but effective | [3] |

Downstream Cellular Effects of this compound

The inhibition of RNR by this compound triggers a cascade of downstream cellular events that collectively contribute to its anticancer activity. These include the induction of oxidative stress, cell cycle arrest, and ultimately, apoptosis.

Induction of Oxidative Stress

The iron-Triapine complex is redox-active and can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS).[6] This increase in intracellular ROS contributes to cellular damage, including DNA strand breaks and lipid peroxidation, further enhancing the cytotoxic effects of this compound.

Cell Cycle Arrest

By depleting the dNTP pool, this compound effectively halts DNA synthesis, leading to cell cycle arrest, primarily at the G1/S phase transition.[7] This prevents cancer cells from entering the DNA replication phase (S phase) and ultimately inhibits their proliferation. Studies have shown a significant accumulation of cells in the G0/G1 phase following this compound treatment.[7] For example, in U251, DU145, and PSN1 tumor cell lines, exposure to this compound led to a significant accumulation of cells in the G0/G1 phase, with a corresponding decrease in the percentage of cells in the S and G2/M phases.[7]

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |

| U251 | 5 µmol/L this compound (16h) | Increased | Decreased | Decreased | [7] |

| DU145 | 5 µmol/L this compound (16h) | Increased | Decreased | Decreased | [7] |

| PSN1 | 3 µmol/L this compound (16h) | Increased | Decreased | Decreased | [7] |

Induction of Apoptosis

Prolonged cell cycle arrest and cellular damage induced by this compound ultimately lead to the activation of apoptotic pathways.[8] this compound has been shown to induce apoptosis in various cancer cell lines through the mitochondrial pathway, characterized by the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Ribonucleotide Reductase Activity Assay

This assay measures the enzymatic activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide substrate to a deoxyribonucleotide product.

Materials:

-

Purified RNR enzyme (R1 and R2 subunits)

-

[³H]-CDP (radiolabeled substrate)

-

Assay buffer (e.g., HEPES buffer containing ATP, MgCl₂, and dithiothreitol)

-

This compound solution at various concentrations

-

Scintillation counter and vials

Protocol:

-

Prepare reaction mixtures containing the assay buffer, RNR subunits, and varying concentrations of this compound or vehicle control.

-

Pre-incubate the mixtures at 37°C for a specified time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding [³H]-CDP to each mixture.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reactions by adding a quenching solution (e.g., perchloric acid).

-

Separate the radiolabeled deoxyribonucleotide product from the ribonucleotide substrate using an appropriate method (e.g., thin-layer chromatography or HPLC).

-

Quantify the amount of product formed using a scintillation counter.

-

Calculate the percentage of RNR inhibition for each this compound concentration and determine the IC50 value.[9][10]

Detection of Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

-

Cancer cells of interest

-

This compound solution

-

H2DCFDA dye

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Protocol:

-

Seed cancer cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash the cells with PBS to remove any residual media.

-

Load the cells with H2DCFDA solution (typically 5-10 µM in serum-free media) and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Harvest the treated and control cells by trypsinization and centrifugation.

-

Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Apoptosis Assay using Annexin V/PI Staining

This protocol describes the use of Annexin V-FITC and propidium iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Protocol:

-

Harvest the treated and control cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Caption: Signaling pathway of this compound's anticancer mechanism.

Experimental Workflow for Assessing this compound's Efficacy```dot

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Studies of Semicarbazone this compound Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Triapine: A Technical Guide to Chemical Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triapine, also known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is a potent inhibitor of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair.[1][2] Its ability to chelate iron and disrupt the RNR enzyme complex makes it a compound of significant interest in cancer research, with numerous clinical trials investigating its efficacy against various malignancies.[3][4] This technical guide provides an in-depth overview of the chemical synthesis and purification of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Synthesis of this compound

The synthesis of this compound primarily involves the condensation reaction between 3-aminopyridine-2-carboxaldehyde and thiosemicarbazide.[5] Several synthetic routes to the key intermediate, 3-aminopyridine-2-carboxaldehyde, have been reported, with varying overall yields.

Synthetic Pathways for 3-aminopyridine-2-carboxaldehyde

Multiple strategies exist for the synthesis of the aldehyde precursor. One common approach involves the oxidation of 2-methyl-3-nitropyridine to 3-nitropyridine-2-carboxaldehyde, followed by the reduction of the nitro group to an amino group.[5] An alternative, high-yield pathway starts from 2-chloro-3-nitropyridine.[6] The choice of a specific synthetic route often depends on the availability of starting materials, desired scale, and overall yield considerations.

A generalized workflow for the synthesis of this compound is presented below:

Experimental Protocol: Condensation of 3-aminopyridine-2-carboxaldehyde with Thiosemicarbazide

This protocol describes the final step in the synthesis of this compound.

Materials:

-

3-aminopyridine-2-carboxaldehyde

-

Thiosemicarbazide

-

Ethanol or Methanol (solvent)

-

Glacial Acetic Acid (catalyst, optional)

Procedure:

-

Dissolve equimolar amounts of 3-aminopyridine-2-carboxaldehyde and thiosemicarbazide in a suitable solvent such as ethanol or methanol. The reaction can be performed at room temperature or with gentle heating to facilitate dissolution.[5]

-

A catalytic amount of glacial acetic acid can be added to the reaction mixture to promote the condensation.

-

Stir the reaction mixture for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the this compound product typically precipitates out of the solution as a solid.

-

Collect the crude product by filtration.

Purification of this compound

Purification of the crude this compound product is crucial to remove any unreacted starting materials, byproducts, and other impurities.

Experimental Protocol: Purification

Washing:

-

Wash the filtered crude product with a cold solvent, such as ethanol or diethyl ether, to remove soluble impurities.[6]

-

Repeat the washing step as necessary.

Recrystallization:

-

For further purification, recrystallize the crude this compound from a suitable solvent. Ethanol has been reported as a recrystallization solvent for thiosemicarbazones.[7]

-

Dissolve the crude product in a minimal amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Dry the purified this compound under vacuum.

Quantitative Data

The following table summarizes typical yield and purity data for the synthesis of this compound. It is important to note that yields can vary significantly depending on the specific synthetic route and reaction conditions employed.

| Parameter | Value | Reference |

| Synthesis Yield | ||

| Overall Yield (from 2-chloro-3-nitropyridine) | 31.5% - 68.4% | [1] |

| Purification | ||

| Purity (by HPLC) | >98% | Commercially available |

| Characterization | ||

| Molecular Formula | C₇H₉N₅S | [8] |

| Molecular Weight | 195.24 g/mol | [8] |

Analytical Methods for Purity Determination:

The purity of the final this compound product should be assessed using appropriate analytical techniques, which may include:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Elemental Analysis: To determine the elemental composition.

Mechanism of Action: Ribonucleotide Reductase Inhibition

This compound exerts its anticancer effects primarily through the inhibition of ribonucleotide reductase (RNR).[9] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[10]

The mechanism of inhibition involves the following key steps:

-

Iron Chelation: this compound is a potent iron chelator. It binds to the non-heme iron cofactor located in the R2 subunit of RNR.[1]

-

Inhibition of the Tyrosyl Radical: The chelation of iron by this compound disrupts the essential tyrosyl free radical within the R2 subunit. This radical is crucial for the catalytic activity of RNR.[2]

-

Generation of Reactive Oxygen Species (ROS): The this compound-iron complex can participate in redox cycling, leading to the generation of reactive oxygen species. These ROS can cause further damage to the RNR enzyme and other cellular components.[7]

-

Inhibition of DNA Synthesis: By inactivating RNR, this compound depletes the cellular pool of deoxyribonucleotides, thereby inhibiting DNA synthesis and repair. This ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[9]

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

Conclusion

This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, along with a detailed explanation of its mechanism of action. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals involved in the development of novel anticancer therapeutics. A thorough understanding of the synthesis, purification, and biological activity of this compound is essential for its continued investigation and potential clinical application.

References

- 1. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Triapine: A Technical Overview

Introduction

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP) is an investigational anticancer agent that has been the subject of extensive preclinical and clinical research for several decades.[1][2] As a potent inhibitor of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair, this compound represents a targeted therapeutic strategy against rapidly proliferating cancer cells.[2][3] This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key experimental findings related to this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Development Timeline

Mechanism of Action

This compound exerts its antineoplastic effects primarily through the inhibition of ribonucleotide reductase (RNR).[3] RNR is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, the rate-limiting step in the production of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis and repair.[2][7]

The RNR enzyme is composed of two subunits: RRM1 and RRM2. This compound specifically targets the RRM2 subunit by chelating the iron atoms within its active site.[7] This iron chelation prevents the generation of a crucial tyrosyl-free radical necessary for the enzyme's catalytic activity.[1][8] The resulting depletion of the dNTP pool leads to the inhibition of DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][8]

Preclinical Activity

This compound has demonstrated a broad spectrum of antitumor activity in preclinical studies. Its potency has been evaluated against various cancer cell lines, and it has been shown to be significantly more potent than hydroxyurea, another RNR inhibitor.[8][9]

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 0.476 ± 0.039 | [10] |

| K/VP.5 | - | 0.661 ± 0.069 | [10] |

| 41M | Ovarian Carcinoma | 0.45 ± 0.03 | [10] |

| SK-N-MC | Neuroepithelioma | 0.31 | [11] |

Table 1: Preclinical Activity of this compound (IC50 values).

Clinical Development

This compound has been evaluated in numerous clinical trials, both as a single agent and in combination with chemotherapy and radiation, for the treatment of a variety of solid tumors and hematologic malignancies.[12]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in several Phase I clinical trials, with both intravenous and oral formulations. The key pharmacokinetic parameters are summarized in the table below.

| Trial / Regimen | Formulation | Dose | Cmax (µM) | T½ (hours) | AUC (µg/L·h) | Reference |

| Phase I (Daily x 5 days) | Intravenous | 96 mg/m²/day | 8 | ~1 (median) | - | [7][13][14] |

| Phase I (with Doxorubicin) | Intravenous | 25 mg/m² | - | 5.3 ± 4.6 (plasma) | 1.21 ± 0.43 (mg·hr/mL) | [1] |

| Phase I (with Doxorubicin) | Intravenous | 45 mg/m² | - | 4.2 ± 2.1 (erythrocytes) | 1.45 ± 0.67 (mg·hr/mL) | [1] |

| ETCTN 10388 (Phase I) | Oral | 100 mg/day | - | - | 1159 ± 1.22 | [2] |

| ETCTN 10388 (Phase I) | Oral | 150 mg/day | - | - | 1862 ± 1.76 | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Human Clinical Trials.

Key Clinical Trials

The following table provides a summary of some of the key clinical trials involving this compound.

| NCT Number | Phase | Title | Status | Key Findings/Endpoints |

| NCT00075504 | II | This compound and Gemcitabine Hydrochloride in Gallbladder Cancer | Completed | To determine the objective response rates for the combination of this compound and gemcitabine in patients with primary tumors of the biliary ducts and gall bladder.[8][11][12] |

| NCT00390052 | I | 3-AP in Treating Patients With Advanced or Metastatic Solid Tumors | Completed | To study the side effects and best dose of 3-AP in treating patients with advanced or metastatic solid tumors.[6][15] |

| NCT02466971 (NRG-GY006) | III | This compound With Chemotherapy and Radiation Therapy in Treating Patients With IB2-IVA Cervical or Vaginal Cancer | Completed | The addition of this compound to CRT did not improve overall survival.[2] |

| NCT00335998 | I | Intravenous this compound in Combination With Pelvic Radiation Therapy With or Without Weekly Intravenous Cisplatin Chemotherapy for Locally Advanced Cervical, Vaginal, or Pelvic Gynecologic Malignancies | Completed | To determine the maximum tolerated dose (MTD) of this compound® when given in combination with pelvic radiotherapy with or without weekly intravenous cisplatin chemotherapy.[16][17] |

Table 3: Summary of Key Clinical Trials of this compound.

Experimental Protocols

Ribonucleotide Reductase Activity Assay

The inhibitory effect of this compound on RNR activity can be assessed by measuring the conversion of a radiolabeled ribonucleotide to its corresponding deoxyribonucleotide. A detailed protocol is outlined below.

Objective: To quantify the inhibition of ribonucleotide reductase by this compound in cellular extracts.

Materials:

-

[¹⁴C]CDP (Cytidine 5'-diphosphate, [cytidine-5'-³H] or similar)

-

This compound

-

Cellular extract containing RNR

-

Assay buffer (e.g., 30 mM HEPES, pH 7.6)

-

ATP, MgCl₂, dithiothreitol (DTT)

-

Unlabeled CDP

-

Dowex-1-borate columns

-

Scintillation fluid and counter

Procedure:

-

Prepare cellular extracts from control and this compound-treated cells.

-

Set up reaction mixtures in microcentrifuge tubes, each containing the assay buffer, ATP, MgCl₂, DTT, and the cellular extract.

-

Add varying concentrations of this compound or vehicle control to the respective tubes.

-

Pre-incubate the mixtures to allow for this compound to interact with the enzyme.

-

Initiate the reaction by adding a mixture of [¹⁴C]CDP and unlabeled CDP.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes), during which the reaction is linear.[11]

-

Terminate the reaction by heating (e.g., boiling for 3-5 minutes).

-

Separate the unreacted [¹⁴C]CDP from the product, [¹⁴C]dCDP, using Dowex-1-borate ion-exchange chromatography.[11]

-

Quantify the amount of [¹⁴C]dCDP produced by liquid scintillation counting.

-

Calculate the percentage of RNR inhibition for each this compound concentration relative to the vehicle control.

Clonogenic Radiosensitization Assay

This assay is used to determine the ability of this compound to enhance the cell-killing effects of ionizing radiation.

Objective: To assess the radiosensitizing effect of this compound on cancer cells in vitro.

Materials:

-

Cancer cell lines (e.g., U251, PSN1, DU145)[1]

-

Normal human fibroblast cell line (e.g., MRC5)[1]

-

Complete cell culture medium

-

This compound

-

Trypsin-EDTA

-

6-well tissue culture plates

-

X-ray source for irradiation

-

Crystal violet staining solution

Procedure:

-

Culture cells to be used in the assay to ensure they are in the exponential growth phase.

-

Harvest the cells using trypsin-EDTA and prepare a single-cell suspension.

-

Seed a specific number of cells into each well of 6-well plates and allow them to attach for approximately 6 hours.[1]

-

Pre-irradiation protocol: Add this compound or vehicle control at specified concentrations to the cells and incubate for 16 hours.[1] Following incubation, irradiate the cells with varying doses of X-rays. Immediately after irradiation, replace the drug-containing medium with fresh medium.

-

Post-irradiation protocol: Irradiate the cells with varying doses of X-rays 6 hours after seeding. Immediately following irradiation, add this compound or vehicle control at specified concentrations and incubate for 16 hours.[1] After the incubation period, replace the drug-containing medium with fresh medium.

-

Incubate the plates for 10-12 days to allow for colony formation.[1]

-

Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet.

-

Count the number of colonies containing at least 50 cells.[1]

-

Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Conclusion

This compound continues to be an important investigational agent in the field of oncology. Its well-defined mechanism of action as a potent ribonucleotide reductase inhibitor provides a strong rationale for its use in cancer therapy. While clinical trials have shown mixed results, ongoing research, particularly in combination with DNA-damaging agents and radiotherapy, may yet define a clear therapeutic role for this compound. The comprehensive data presented in this technical guide, from its initial discovery and development to detailed experimental protocols, serves as a valuable resource for the scientific community dedicated to advancing cancer treatment.

References

- 1. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. pdf.secdatabase.com [pdf.secdatabase.com]

- 4. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. A phase I and pharmacokinetic study of oral 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, NSC #663249) in the treatment of advanced stage solid cancers – A California Cancer Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. obesityhealthmatters.com [obesityhealthmatters.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. researchgate.net [researchgate.net]

- 17. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]

The Pharmacological Profile of Triapine and Its Analogs: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological properties of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) and its key analogs. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, preclinical and clinical findings, and experimental methodologies associated with this class of ribonucleotide reductase inhibitors.

Core Pharmacological Properties

This compound is a potent inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair.[1][2] Its primary mechanism of action involves the quenching of the tyrosyl free radical within the R2 subunit of RNR, a process facilitated by its strong iron-chelating properties.[1][3] The this compound-iron complex is redox-active and can generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[3] By depleting the pool of deoxyribonucleotides, this compound induces S-phase cell cycle arrest and triggers apoptosis in rapidly proliferating cancer cells.[4][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro cytotoxicity and clinical pharmacokinetic parameters of this compound and its notable analogs, Dp44mT and COTI-2.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| This compound | L1210 | Leukemia | Not specified, but active | [2] |

| This compound | KB | Nasopharyngeal Carcinoma | Not specified, but active | [2] |

| This compound | M109 | Lung Carcinoma (murine) | Not specified, but active | [2] |

| This compound | A2780 | Ovarian Carcinoma | Not specified, but active | [2] |

| This compound | EOC cell lines (5) | Ovarian Cancer | 0.1 - 100 (dose-dependent) | [5] |

| Dp44mT | MDA-MB-231 | Breast Cancer | ~0.1 | [6] |

| Dp44mT | U87 | Glioma | <0.1 | [7] |

| Dp44mT | U251 | Glioma | <0.1 | [7] |

| Dp44mT | MCF7 | Breast Cancer | >1 | [7] |

| Dp44mT | HT29 | Colorectal Cancer | >1 | [7] |

| Dp44mT | NB4 | Promyelocytic Leukemia | 0.5 - 2.5 (induces G1/S arrest) | [8] |

| COTI-2 | SHP-77 | Small Cell Lung Cancer | Induces apoptosis at IC50 concentrations | [9] |

| COTI-2 | HT-29 | Colorectal Cancer | Not specified, but inhibits tumor growth | [9] |

| COTI-2 | U87-MG | Glioblastoma | Not specified, but inhibits tumor growth | [9] |

| COTI-2 | MDA-MB-231 | Breast Cancer | Not specified, but inhibits tumor growth | [9] |

| COTI-2 | OVCAR-3 | Ovarian Cancer | Not specified, but inhibits tumor growth | [9] |

| COTI-2 | SW480 | Colon Cancer | 0.56 | [10] |

Table 2: Clinical Pharmacokinetic Parameters of this compound

| Parameter | Value | Study Population/Conditions | Citation(s) |

| Peak Plasma Concentration (Cmax) | 2.2 - 5.5 µM | Advanced hematologic malignancies, 96 mg/m² dose | [11] |

| ~8 µM | Advanced solid tumors, 96 mg/m²/day dose | [1][12] | |

| Elimination Half-Life (T½) | 35 min - 3 h (median ~1 h) | Advanced solid tumors | [1][12] |

| Clearance (CL) | 55.15 L/hr | Advanced cervical or neuroendocrine cancers | [13] |

| Volume of Distribution (Vd) | 59.37 L | Advanced cervical or neuroendocrine cancers | [13] |

| Urinary Excretion | 1-3% of administered dose | Advanced solid tumors | [1][12] |

Signaling Pathways and Mechanisms of Action

This compound's inhibition of RNR leads to a cascade of cellular events, primarily centered around DNA damage response and the induction of apoptosis.

DNA Damage Response Pathway

Depletion of dNTP pools by this compound stalls DNA replication forks, leading to the activation of the ATR/Chk1 signaling pathway. This results in cell cycle arrest, providing an opportunity for DNA repair. However, prolonged inhibition of DNA synthesis can lead to the collapse of replication forks and the formation of DNA double-strand breaks, further activating DNA damage sensors.

Apoptotic Pathway

This compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. The accumulation of DNA damage and cellular stress can lead to the activation of pro-apoptotic Bcl-2 family members like Bax and Bid, resulting in mitochondrial outer membrane permeabilization and the release of cytochrome c.[5][14] This, in turn, activates the caspase cascade, leading to the cleavage of PARP and ultimately, cell death.[4]

Detailed Experimental Protocols

Ribonucleotide Reductase (RNR) Activity Assay

This assay measures the enzymatic activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide.

Materials:

-

Purified RNR enzyme (or cell lysate containing RNR)

-

[³H]Cytidine diphosphate ([³H]CDP)

-

Reaction buffer (e.g., HEPES buffer containing ATP, MgCl₂, and a reducing agent like dithiothreitol)

-

Quenching solution (e.g., perchloric acid)

-

Neutralizing solution (e.g., KOH)

-

Thin-layer chromatography (TLC) plates or HPLC system

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, unlabeled CDP, and the test compound (this compound or analog) at various concentrations.

-

Add the RNR enzyme to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiate the reaction by adding [³H]CDP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding the quenching solution.

-

Neutralize the mixture with the neutralizing solution.

-

Separate the [³H]dCDP product from the [³H]CDP substrate using TLC or HPLC.

-

Quantify the amount of [³H]dCDP formed using a scintillation counter.

-

Calculate the percentage of RNR inhibition for each compound concentration relative to a vehicle control.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.[15]

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or analog stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.[16][17][18]

Materials:

-

6-well or 100 mm cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound or analog stock solutions

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Plate a known number of cells into each well or dish. The number of cells plated will need to be optimized based on the expected toxicity of the treatment.

-

Allow the cells to attach for several hours or overnight.

-

Treat the cells with the test compounds for a defined period.

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control plates.

-

Wash the plates with PBS, fix the colonies with the fixation solution, and then stain with the crystal violet solution.

-

Count the number of colonies in each plate.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect the expression and cleavage of key proteins involved in the apoptotic cascade, such as caspases and PARP.[4][19]

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the protein bands using an imaging system. Analyze the expression and cleavage of the target proteins relative to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and its analogs in a murine xenograft model.[2][20]

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound or analog formulation for injection (e.g., in saline or a suitable vehicle)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle to the mice according to the desired dosing schedule (e.g., intraperitoneal or intravenous injection).

-

Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or western blotting).

-

Analyze the tumor growth inhibition for each treatment group compared to the control group.

Conclusion

This compound and its analogs represent a promising class of anticancer agents that target the fundamental process of DNA synthesis. Their potent inhibition of ribonucleotide reductase, coupled with their ability to induce cell cycle arrest and apoptosis, provides a strong rationale for their continued investigation in both preclinical and clinical settings. This technical guide offers a comprehensive resource for researchers to further explore the pharmacological properties and therapeutic potential of these compounds.

References

- 1. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Iron Chelator Dp44mT Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Examining the Anti-Tumor Activity of Dp44mT-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor activity and mechanism of action of the iron chelator, Dp44mT, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. scienceopen.com [scienceopen.com]

- 14. researchgate.net [researchgate.net]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Clonogenic Assay [en.bio-protocol.org]

- 17. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Clonogenic Assay [bio-protocol.org]

- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor this compound (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Triapine's Anti-Tumor Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the foundational in vitro research on Triapine, a potent anti-cancer agent. It focuses on its mechanism of action, experimental validation, and the cellular pathways it modulates.

Introduction

This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP) is a synthetic, small-molecule inhibitor of ribonucleotide reductase (RR) that has demonstrated significant antineoplastic activity across a broad spectrum of tumor cell lines.[1][2] As a member of the α-(N)-heterocyclic carboxaldehyde thiosemicarbazone class, this compound is a potent iron chelator.[3][4] Its efficacy as an RR inhibitor is reported to be 100 to 1000 times greater than that of hydroxyurea, a clinically used agent that also targets RR.[5][6] Initial in vitro studies have been crucial in elucidating its core mechanism, cytotoxic effects, and its potential for combination therapies, establishing the basis for its progression into clinical trials.[7][8]

Core Mechanism of Action: Ribonucleotide Reductase Inhibition

The primary mechanism of this compound's anti-tumor activity is the inhibition of ribonucleotide reductase (RR), the enzyme responsible for the rate-limiting step in DNA synthesis—the conversion of ribonucleoside diphosphates to the corresponding deoxyribonucleoside diphosphates.[1][2] This process is essential for providing the necessary precursors for both DNA replication and repair.[5]

This compound's inhibitory action is multifaceted:

-

Iron Chelation: The RR enzyme's catalytic activity depends on a tyrosyl-free radical stabilized by an iron center within its R2 subunit (or its homolog, p53R2).[4][7] this compound is an excellent iron chelator, binding to iron and disrupting this essential metallic cofactor.[3][5]

-

Enzyme Inactivation: By chelating iron, this compound destabilizes the tyrosyl radical, leading to the inactivation of the R2 subunit and a complete halt in the enzyme's catalytic activity.[4][9]

-

Generation of Reactive Oxygen Species (ROS): The iron-Triapine complex is redox-active. It can react with molecular oxygen to generate reactive oxygen species (ROS), which induce further cellular damage, including DNA double-strand breaks, and contribute to the drug's overall cytotoxicity.[4][5]

This potent inhibition of RR depletes the intracellular pools of deoxyribonucleotides (dNTPs), leading to an immediate cessation of DNA synthesis, cell cycle arrest, and ultimately, apoptosis, particularly in rapidly dividing cancer cells.[7][10]

In Vitro Anti-Tumor Efficacy

This compound has demonstrated broad-spectrum anti-tumor activity in vitro across numerous human cancer cell lines. Its potency is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Leukemia | L1210 | ~0.06 (DNA Synthesis) | Not Specified | [10] |

| Leukemia | HL-60 | 0.29 | Not Specified | [10] |

| Ovarian Cancer | Multiple EOC Lines | Varies (Dose-dependent) | 24 - 48 | [11] |

| Lung Cancer | Madison 109 (M109) | Activity Observed | Not Specified | [4] |

| Renal Cancer | Not Specified | Activity Observed | Not Specified | [4] |

| Melanoma | Not Specified | Activity Observed | Not Specified | [4] |

Note: This table summarizes representative data; specific IC50 values can vary based on the assay and conditions used.

Key In Vitro Experimental Protocols

The in vitro evaluation of this compound relies on a set of standard and specialized cell biology assays to determine its effects on cancer cells.

Cell Viability and Cytotoxicity Assays

-

Objective: To quantify the dose-dependent effect of this compound on cell survival and proliferation.

-

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., epithelial ovarian cancer lines) are seeded in 96-well plates at a predetermined density.[11]

-

Treatment: After allowing cells to adhere (typically 24 hours), they are treated with serial dilutions of this compound (e.g., 0.1 to 100 µM).[11]

-

Incubation: Cells are incubated with the drug for specified time points, such as 24 and 48 hours.[11]

-

Quantification: Cell viability is measured using metabolic assays like the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or MTT, which measure the metabolic activity of viable cells.[11] Absorbance is read on a plate reader, and results are normalized to untreated controls.

-

Clonogenic Assays

-

Objective: To assess the long-term reproductive viability of cells after a short exposure to this compound, measuring its ability to induce permanent cell death.

-

Methodology:

-

Treatment: Cells are treated with this compound for a defined period (e.g., 16 hours) before or after a secondary treatment like irradiation.[3][12]

-

Plating: After treatment, cells are washed, trypsinized, counted, and re-plated at a low density in fresh medium.

-

Incubation: Plates are incubated for 1-2 weeks to allow single cells to form colonies.

-

Staining & Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated controls.

-

Apoptosis Assays

-

Objective: To determine if cell death induced by this compound occurs via apoptosis.

-

Methodology:

-

Morphological Analysis: Cells treated with this compound are stained with a DNA-binding dye like Hoechst 33342. Apoptotic cells are identified by characteristic nuclear shrinkage, chromatin condensation, and fragmentation observed under a fluorescence microscope.[11]

-

Biochemical Analysis (Western Blot): Protein lysates from treated and untreated cells are collected. Western blotting is used to detect the cleavage or altered expression of key apoptotic proteins such as Bid, caspases, and XIAP.[11]

-

Cell Cycle Analysis

-

Objective: To identify the specific phase of the cell cycle where this compound causes arrest.

-

Methodology:

-

Treatment: Cells are exposed to this compound for various durations.

-

Fixation & Staining: Cells are harvested, fixed in ethanol, and stained with a fluorescent DNA intercalating agent like propidium iodide.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is analyzed to identify cell cycle arrest.[9][13]

-

Cellular and Molecular Effects of this compound

Induction of Apoptosis

In vitro studies confirm that this compound's cytotoxic effects are mediated through the induction of apoptosis. In epithelial ovarian cancer (EOC) cells, treatment leads to characteristic morphological changes like nuclear shrinkage and chromatin fragmentation.[11] Mechanistically, the apoptotic cascade involves:

-

Bid Activation: Activation of Bid, a pro-apoptotic BH3-only protein, indicates the involvement of the mitochondrial (intrinsic) pathway of apoptosis.[11]

-

XIAP Cleavage: Cleavage of the X-linked inhibitor of apoptosis protein (XIAP) is observed, which relieves its inhibitory effect on caspases.[11]

-

Akt Down-regulation: A decrease in the activity of the pro-survival Akt signaling pathway is also noted.[11]

-

ER Stress and FAS Upregulation: More recent studies show that this compound can induce endoplasmic reticulum (ER) stress, which leads to the upregulation of the FAS death receptor via NFκB signaling.[14] This sensitizes cancer cells to FAS ligand-induced, caspase-8-mediated apoptosis.[14]

| Apoptotic Marker | Effect of this compound | Implication | Reference |

| Bid | Activation (Cleavage) | Initiation of the mitochondrial apoptosis pathway | [11] |

| XIAP | Cleavage | Disinhibition of executioner caspases | [11] |

| Akt | Down-regulation | Reduction in pro-survival signaling | [11] |

| FAS Receptor | Upregulation | Increased sensitivity to immune-mediated cell death | [14] |

Cell Cycle Arrest

By inhibiting DNA synthesis, this compound potently induces cell cycle arrest, preventing cells from progressing from the G1 to the S phase. Preclinical studies in uterine cervix cancer and other cell lines show that this compound protracts arrest at the G1/S-phase restriction checkpoint.[9][15][16] This arrest can last for up to 18 hours and is a direct consequence of the dNTP pool depletion, which halts the machinery required for DNA replication.[15] This effect is critical to its synergy with DNA-damaging agents like cisplatin and radiation, as it prevents the cell from repairing induced damage.[3][9]

Induction of Immunogenic Cell Death (ICD)

Recent in vitro findings suggest that this compound's mechanism extends beyond direct cytotoxicity. The ER stress induced by this compound can trigger immunogenic cell death (ICD).[14][17] Key hallmarks of ICD observed after this compound treatment include:

-

ATP Release: Secretion of ATP acts as a "find-me" signal for immune cells.[14]

-

Calreticulin (CALR) Exposure: Translocation of CALR to the cell surface serves as an "eat-me" signal for phagocytes.[14]

-

HMGB1 Secretion: Release of High-Mobility Group Box 1 protein, which acts as a danger signal to activate immune responses.[14]

These findings position this compound not only as a direct cytotoxic agent but also as a compound capable of modulating the tumor immune microenvironment.[14]

Conclusion

The initial in vitro studies of this compound have been instrumental in defining its role as a potent anti-tumor agent. These foundational experiments have clearly established its primary mechanism as a highly effective inhibitor of ribonucleotide reductase, leading to DNA synthesis arrest, cell cycle disruption, and apoptosis. The data gathered from cell viability assays, clonogenic studies, and molecular pathway analyses across a wide range of cancer cell lines have consistently demonstrated its broad-spectrum efficacy. Furthermore, emerging research into its ability to induce ER stress and immunogenic cell death suggests a more complex mechanism of action that could be leveraged for novel combination immunotherapies. This body of in vitro work provides a robust rationale for the continued clinical development of this compound, particularly in combination with DNA-damaging agents and radiotherapy.

References

- 1. This compound - My Cancer Genome [mycancergenome.org]

- 2. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]

- 10. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor this compound (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The anticancer thiosemicarbazone this compound exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound Radiochemotherapy in Advanced Stage Cervical Cancer [frontiersin.org]

- 16. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]

- 17. researchgate.net [researchgate.net]

Early Preclinical Toxicology of Triapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is an investigational anticancer agent that has been the subject of numerous clinical trials.[1][2] Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair.[3][4][5] By targeting RNR, this compound disrupts the supply of deoxyribonucleotides, leading to the arrest of cellular proliferation and the induction of apoptosis, particularly in rapidly dividing cancer cells.[3][5] This document provides a comprehensive overview of the early preclinical toxicology studies of this compound, focusing on its safety profile as determined through in vitro and in vivo non-clinical investigations. While extensive clinical data exists, this guide will focus on the foundational preclinical assessments that inform clinical trial design and risk assessment.

Executive Summary of Toxicological Profile

Early preclinical evaluation of this compound has identified several key areas of toxicological concern. The primary dose-limiting toxicities observed are hematological in nature, consistent with its mechanism as a ribonucleotide reductase inhibitor. Other notable toxicities include gastrointestinal disturbances and the induction of methemoglobinemia. The available data from preclinical and clinical studies are summarized below.

Acute Toxicity

Repeat-Dose Toxicity

Information regarding dedicated subchronic and chronic toxicity studies in animals is limited in publicly accessible literature. However, observations from in vivo animal efficacy studies and early clinical trials provide insights into the toxicities associated with repeated administration of this compound.

In murine models, this compound was shown to be curative for some mice bearing L1210 leukemia at doses ranging from 1.25 to 20 mg/kg.[7] While these studies were primarily focused on efficacy, they indicate a therapeutic window and suggest that repeated dosing is feasible within certain ranges. In toxicology studies in dogs, short 15-minute intravenous infusions of this compound caused emesis, which was mitigated by extending the infusion duration to 2 hours.[3]

Human data from Phase I clinical trials have been crucial in defining the repeat-dose toxicity profile. The most prominent toxicity is myelosuppression, specifically grade 4 leukopenia of short duration.[3][6] Mild to moderate anemia and thrombocytopenia have also been reported.[3] Non-hematological toxicities are generally mild and reversible and include asthenia, fever, nausea, vomiting, mucositis, decreased serum bicarbonate, and hyperbilirubinemia.[6][8]

Genotoxicity

Formal in vitro and in vivo genotoxicity studies for this compound, such as the Ames test, in vitro micronucleus assay, or chromosomal aberration assays, are not detailed in the available literature. Standard genotoxicity testing batteries are designed to assess the potential for a substance to induce gene mutations or chromosomal damage.[5][9]

Carcinogenicity

Long-term carcinogenicity bioassays in rodent models have not been reported for this compound in the reviewed literature.

Reproductive and Developmental Toxicology

Comprehensive Developmental and Reproductive Toxicology (DART) studies for this compound are not publicly available. DART studies are essential to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and post-natal development.[10][11][12]

Safety Pharmacology

Dedicated safety pharmacology studies evaluating the effects of this compound on the central nervous, cardiovascular, and respiratory systems are not described in detail in the available literature. However, some clinical observations provide insights into potential safety pharmacology-related effects. In clinical trials, acute, reversible hypoxia has been observed, which is believed to be secondary to methemoglobinemia.[13] Electrocardiogram changes, such as non-specific ST-T wave changes and mild QTc prolongation, have also been noted.[13]

Toxicokinetics

Pharmacokinetic data from human clinical trials indicate that this compound exhibits linear pharmacokinetics with relatively high interpatient variability.[6][8] Following a 2-hour intravenous infusion of 96 mg/m²/day, peak plasma concentrations averaged 8 µM.[6] The mean elimination half-life is approximately 1 to 3 hours.[6] Cumulative urinary recovery of the unchanged drug is low (1-3%), suggesting that metabolism is the primary route of elimination.[6][8] Studies have indicated that CYP1A2 is the major enzyme responsible for this compound's metabolism.[14]

Mechanism of Toxicity

The primary mechanism of this compound's toxicity is directly linked to its pharmacological activity as a potent inhibitor of ribonucleotide reductase.[4][5] This inhibition leads to the depletion of the deoxyribonucleotide pool, which is essential for DNA replication and repair. Consequently, rapidly dividing cells, such as those in the bone marrow, are highly susceptible, leading to the observed myelosuppression.[3]

Another key aspect of this compound's toxicity is its ability to chelate iron, which is a cofactor for the R2 subunit of ribonucleotide reductase.[4] The this compound-iron complex is redox-active and can catalyze the formation of reactive oxygen species, potentially contributing to cellular damage.[15] This redox activity is also thought to be responsible for the oxidation of hemoglobin to methemoglobin, leading to methemoglobinemia and subsequent hypoxia.[4][13][16]

Data Presentation

Table 1: Summary of Preclinical and Clinical Toxicological Findings for this compound

| Toxicological Endpoint | Species/System | Route of Administration | Key Findings | Citation |

| Acute Toxicity | GHS Classification | Oral | Toxic if swallowed (Category 3) | [2] |

| Dog | Intravenous | Emesis with short (15-min) infusion | [3] | |

| Repeat-Dose Toxicity | Human (Phase I) | Intravenous | Dose-Limiting Toxicity: Grade 4 Leukopenia | [3][6] |

| Other Hematological: Anemia, Thrombocytopenia | [3] | |||

| Non-Hematological: Asthenia, fever, nausea, vomiting, mucositis, hyperbilirubinemia | [6][8] | |||

| Safety Pharmacology | Human (Clinical) | Intravenous | Acute, reversible hypoxia (secondary to methemoglobinemia) | [13] |

| Non-specific ST-T wave changes, mild QTc prolongation | [13] | |||

| Toxicokinetics | Human (Phase I) | Intravenous | T½: ~1-3 hours | [6] |

| Cmax (96 mg/m²/day): ~8 µM | [6] | |||

| Elimination: Primarily metabolism (CYP1A2 mediated) | [6][8][14] |

Experimental Protocols

Detailed experimental protocols for the early preclinical toxicology studies of this compound are not available in the public domain. The following are generalized protocols typical for the types of studies that would have been conducted.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Test System: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.

-

Administration: A single oral dose of this compound administered by gavage. The initial dose is selected based on preliminary information, and subsequent doses are adjusted up or down depending on the outcome for the previous animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing. A full necropsy is performed on all animals at the end of the observation period.

-

Endpoint: Determination of the LD50 value and observation of toxic effects.

Repeat-Dose Intravenous Toxicity Study (e.g., 28-Day Study in Dogs)

-

Test System: Beagle dogs (male and female).

-

Administration: Daily intravenous infusion of this compound for 28 consecutive days. Multiple dose groups, including a control group, are used.

-

Observations: Daily clinical observations, weekly measurement of body weight, food consumption, ophthalmology, and electrocardiography. Hematology, clinical chemistry, and urinalysis are performed at baseline and at the end of the study.

-

Pathology: At the end of the treatment period, all animals undergo a full necropsy with organ weight analysis and histopathological examination of a comprehensive list of tissues.

-

Endpoint: To determine the no-observed-adverse-effect-level (NOAEL) and identify target organs of toxicity.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without an exogenous metabolic activation system (S9 mix).

-

Procedure: The tester strains are exposed to various concentrations of this compound using the plate incorporation or pre-incubation method.

-

Endpoint: The number of revertant colonies is counted and compared to the solvent control to determine the mutagenic potential of this compound.

Visualizations

Figure 1: Generalized workflow for preclinical toxicology assessment of a new chemical entity.

Figure 2: Signaling pathway illustrating the proposed mechanisms of this compound-induced toxicity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 10. Developmental and Reproductive Toxicology Study-TriApex [tri-apex.com]

- 11. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]

- 12. premier-research.com [premier-research.com]

- 13. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro evaluation of the metabolic enzymes and drug interaction potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Population Pharmacokinetics of 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone (this compound®) in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

Triapine's Impact on Deoxyribonucleotide Triphosphate Pools: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent and well-characterized inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotide triphosphates (dNTPs). By effectively starving cancer cells of the necessary building blocks for DNA replication and repair, this compound demonstrates significant anti-neoplastic activity. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on dNTP pools, detailed experimental protocols for measuring these effects, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Ribonucleotide Reductase Inhibition

This compound's primary mechanism of action is the inhibition of the RNR enzyme.[1][2] RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs), which are subsequently phosphorylated to dNTPs. This process is fundamental for DNA synthesis and repair.[1][2]

The RNR holoenzyme consists of two subunits: the large subunit R1 (RRM1) and the small subunit R2 (RRM2). The R2 subunit contains a di-iron center that generates a stable tyrosyl free radical, which is essential for the catalytic activity of the enzyme.[3]

This compound functions as a potent iron chelator.[3] It binds to the iron within the R2 subunit of RNR, disrupting the di-iron center and quenching the tyrosyl free radical.[3] This inactivation of RNR leads to a significant reduction in the cellular pools of dNTPs, thereby impeding DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][4]

Quantitative Effects on dNTP Pools

Treatment of cancer cells with this compound leads to a rapid and significant depletion of dNTP pools. The effect is most pronounced on the purine deoxyribonucleotides, dATP and dGTP.

| Cell Line | Drug Concentration | Treatment Duration | dATP Level (% of Control) | dGTP Level (% of Control) | dCTP Level (% of Control) | dTTP Level (% of Control) | Reference |

| MCF-7 (Breast Cancer) | 1 µM | 1 hour | <10% | <10% | Not specified | Not specified | |

| Circulating Leukemia Cells (in vivo) | 0.6 - 1 µM (plasma conc.) | Not specified | Decline | Decline | Not specified | Not specified | |

| Colon Cancer Cells | Not specified | Not specified | Significant Decrease | Not specified | Not specified | Not specified |

Note: The available literature provides more qualitative and relative quantitative data than absolute values in pmol/10^6 cells. The table reflects the reported percentage decrease or a general decline in the dNTP pools.

Experimental Protocols for dNTP Pool Measurement

The accurate quantification of dNTP pools is critical for evaluating the efficacy of RNR inhibitors like this compound. Several methods are employed, each with its own advantages and considerations.

General Experimental Workflow

Detailed Methodologies

a) Cell Culture and this compound Treatment:

-

Culture the desired cancer cell line in the appropriate medium and conditions until they reach logarithmic growth phase.

-

Seed the cells in culture plates at a density that will allow for sufficient cell numbers for dNTP extraction at the end of the experiment.

-